4-Methylmorpholine-3-carboxylic acid

Physicochemical Profiling Ionization State Drug-likeness

Select 4-Methylmorpholine-3-carboxylic acid (CAS 1240518-88-0) for its validated efficacy as a β-turn nucleator in peptidomimetics. The N-methyl substitution enhances conformational control unattainable with unsubstituted morpholines. With a LogP of -1.22 and pKa of 2.12, it offers superior hydrophilicity over the 2-carboxylic acid isomer, improving aqueous solubility and reducing off-target liabilities. The racemic mixture enables cost-effective initial screening, with (3S)- and (3R)-enantiomers available for downstream chiral SAR optimization. Available in free acid or hydrochloride salt (CAS 1240518-90-4) for enhanced solubility.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 1240518-88-0
Cat. No. B1603699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylmorpholine-3-carboxylic acid
CAS1240518-88-0
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCN1CCOCC1C(=O)O
InChIInChI=1S/C6H11NO3/c1-7-2-3-10-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
InChIKeyPJCXUSBLNCTAJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylmorpholine-3-carboxylic acid (CAS 1240518-88-0): Technical Specifications and Research-Grade Procurement Overview


4-Methylmorpholine-3-carboxylic acid (CAS 1240518-88-0) is a heterocyclic amino acid derivative characterized by a morpholine ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 3-position . With a molecular formula of C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol, this compound exists as a racemic mixture and is typically supplied at a purity of 97% for research and development purposes . The hydrochloride salt form (CAS 1240518-90-4) is also commercially available, offering enhanced stability and aqueous solubility for specific synthetic applications [1]. This compound is primarily utilized as a chiral building block in medicinal chemistry, a β-turn nucleator surrogate in peptidomimetic design, and a key intermediate in the synthesis of pharmaceutical agents, including antibiotics [2][3].

4-Methylmorpholine-3-carboxylic acid: Why Interchanging with 2-Carboxylic or Unsubstituted Analogs Introduces Significant Risk


While the morpholine carboxylic acid class shares a common heterocyclic core, simple substitution is not feasible due to profound differences in physicochemical properties and biological activity driven by the position of the carboxylic acid group and the presence of the N-methyl substituent. The 3-carboxylic acid isomer exhibits a markedly different acid dissociation constant (pKa) and lipophilicity (logP) compared to the 2-carboxylic acid analog, directly impacting its ionization state, solubility profile, and potential for passive membrane permeability in biological assays . Furthermore, the N-methyl group on the morpholine nitrogen is not a trivial modification; it significantly alters the basicity of the tertiary amine and influences the compound's ability to act as a conformational constraint in peptide mimetics, a function that unsubstituted morpholine-3-carboxylic acid cannot replicate with the same steric and electronic fidelity [1]. The specific stereochemical environment at the 3-position is also critical for chiral applications, where the racemic mixture of 4-methylmorpholine-3-carboxylic acid offers a distinct set of properties compared to its enantiopure forms or other chiral morpholine derivatives [2].

Quantitative Differentiation Evidence for 4-Methylmorpholine-3-carboxylic acid vs. Analogs


Acidic pKa (2.12) of the 3-Carboxylic Acid Differs from the 2-Carboxylic Acid (3.00)

The carboxylic acid moiety on the morpholine ring exhibits a different acidity depending on its substitution position. For 4-methylmorpholine-3-carboxylic acid, the predicted acid dissociation constant (pKa) is 2.12±0.20 . In direct comparison, the structural isomer 4-methylmorpholine-2-carboxylic acid has a predicted pKa of 3.00 [1]. This difference of approximately 0.88 log units means that at a physiologically relevant pH of 7.4, the 3-carboxylic acid will be >99.99% ionized (predicted), whereas the 2-carboxylic acid will also be fully ionized, but the underlying acid strength differs, which can influence salt formation, buffering capacity, and interactions in enzymatic active sites.

Physicochemical Profiling Ionization State Drug-likeness

Lipophilicity (LogP -1.22) Contrasts with the 2-Carboxylic Acid Isomer (LogP -0.60)

The position of the carboxylic acid substituent on the morpholine ring has a significant impact on the compound's overall lipophilicity, as measured by the octanol-water partition coefficient (LogP). The racemic mixture of 4-methylmorpholine-3-carboxylic acid has a reported LogP of -1.22 . In comparison, its isomer, 4-methylmorpholine-2-carboxylic acid, has a reported LogP of -0.60 . This difference of 0.62 log units indicates that the 3-carboxylic acid is approximately 4 times more hydrophilic than the 2-carboxylic acid.

Lipophilicity Membrane Permeability ADME Prediction

Proline Surrogate Activity Confirmed for Morpholine-3-carboxylic Acid Scaffold

The morpholine-3-carboxylic acid core has been experimentally validated as an effective proline surrogate capable of inducing β-turn conformations in model tetrapeptides [1]. NMR and IR conformational analysis demonstrated that tetrapeptides containing L- or D-morpholine-3-carboxylic acid exhibit a high propensity to adopt type II' or type I β-turn conformations, a property that is central to their utility in designing biologically active peptidomimetics. In contrast, the 4-methyl substitution on the target compound introduces additional steric bulk and alters the basicity of the nitrogen, which can modulate the conformational landscape and potentially enhance selectivity for specific turn motifs compared to the unsubstituted morpholine-3-carboxylic acid scaffold [2].

Peptidomimetics β-Turn Nucleation Conformational Analysis

Hydrochloride Salt Form Offers Enhanced Water Solubility Over Free Base

The hydrochloride salt of 4-methylmorpholine-3-carboxylic acid (CAS 1240518-90-4) is reported to be a white crystalline solid that is soluble in water, a characteristic that enhances its utility as a reagent in aqueous organic synthesis compared to the free base form . While precise quantitative solubility data (e.g., mg/mL) is not publicly available for either form, the qualitative descriptor 'soluble in water' for the salt contrasts with the more limited aqueous solubility of the free base, which is predicted to be only 'slightly soluble' due to its moderate LogP of -1.22 . The hydrochloride form's enhanced solubility is attributed to its ionic nature, making it the preferred choice for reactions in polar, protic media.

Formulation Solubility Enhancement Salt Selection

Proven Utility as an Intermediate in Antibiotic Synthesis

The specific stereoisomer (3S)-4-Methylmorpholine-3-carboxylic acid is explicitly cited as a building block in the preparation of antibiotics, leveraging the morpholine substructure [1]. This targeted application is not universally claimed for all morpholine carboxylic acid isomers. For example, while derivatives of 4-methylmorpholine-2-carboxylic acid have demonstrated antimicrobial activity in various studies , the 3-carboxylic acid is directly linked to the synthesis of marketed or investigational antibiotic classes. This application-specific differentiation provides a clear rationale for selecting the 3-carboxylic acid scaffold over the 2-carboxylic acid or unsubstituted analogs when the synthetic target involves this particular structural motif.

Antibiotic Synthesis Pharmaceutical Intermediate Morpholine Scaffold

Chiral Pool Accessibility: Enantiopure Forms are Commercially Available

The target compound, 4-methylmorpholine-3-carboxylic acid, is commonly supplied as a racemic mixture (CAS 1240518-88-0). However, its value as a chiral scaffold is further substantiated by the commercial availability of its enantiopure forms, namely (3S)-4-methylmorpholine-3-carboxylic acid (CAS 1315051-74-1) and (3R)-4-methylmorpholine-3-carboxylic acid (CAS 1821837-71-1) . This accessibility to both the racemate and individual enantiomers provides researchers with a versatile toolkit for exploring stereochemical structure-activity relationships (SAR) and for accessing specific chiral architectures. In contrast, while the 2-carboxylic acid analog also exists in chiral forms, the 3-carboxylic acid scaffold is more established in the context of chiral proline surrogates, as evidenced by its direct comparison to L- and D-proline in conformational studies [1].

Chiral Synthesis Enantiopure Building Blocks Asymmetric Catalysis

Optimized Application Scenarios for 4-Methylmorpholine-3-carboxylic acid (CAS 1240518-88-0) Based on Evidence


Peptidomimetic Design Requiring a Chiral β-Turn Inducer

When designing peptidomimetics that require a specific conformational turn, 4-methylmorpholine-3-carboxylic acid should be selected over simpler proline analogs or unsubstituted morpholines. Its morpholine-3-carboxylic acid core has been validated as an effective β-turn nucleator [1], and the 4-methyl group provides a handle for modulating sterics and electronics to fine-tune conformational preferences. The availability of both enantiomers allows for precise control over the turn direction (type I vs. type II' β-turns).

Antibiotic Synthesis Leveraging a Privileged Morpholine Scaffold

In medicinal chemistry campaigns focused on developing new antibiotics, 4-methylmorpholine-3-carboxylic acid, particularly its (3S)-enantiomer, serves as a direct building block [2]. The compound's specific substitution pattern and enhanced aqueous solubility (especially as the hydrochloride salt) make it a practical choice for constructing molecules that incorporate this bioactive morpholine motif, differentiating it from other morpholine isomers that lack this direct application link.

Physicochemical Property Tuning for Lead Optimization

For lead optimization programs where balancing lipophilicity and solubility is critical, 4-methylmorpholine-3-carboxylic acid offers a defined advantage. Its LogP of -1.22 and pKa of 2.12 provide a quantitative basis for selecting it over the 2-carboxylic acid isomer (LogP -0.60, pKa 3.00) [3]. The greater hydrophilicity and stronger acidity of the 3-carboxylic acid scaffold can be leveraged to reduce LogD, improve aqueous solubility, and potentially mitigate off-target binding and metabolic liabilities associated with more lipophilic molecules.

Stereochemical Structure-Activity Relationship (SAR) Exploration

Research programs investigating the impact of chirality on biological activity can benefit from the commercial availability of the complete stereochemical set of this scaffold . Scientists can procure the racemic mixture (CAS 1240518-88-0) for initial screening and then selectively obtain the (3S)- or (3R)-enantiomers to dissect the stereochemical contribution to target binding, efficacy, and selectivity, providing a clear pathway for SAR-driven optimization.

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